molecular formula C11H10F3NO3 B14946892 3-(4-Trifluoromethyl-benzoylamino)-propionic acid

3-(4-Trifluoromethyl-benzoylamino)-propionic acid

Cat. No.: B14946892
M. Wt: 261.20 g/mol
InChI Key: ULNYXXJKACMKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PROPANOIC ACID is an organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further linked to an amino propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PROPANOIC ACID typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale oxidation and amidation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under strong oxidative conditions.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amides, esters, or other substituted derivatives.

Mechanism of Action

The mechanism of action of 3-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Properties

Molecular Formula

C11H10F3NO3

Molecular Weight

261.20 g/mol

IUPAC Name

3-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid

InChI

InChI=1S/C11H10F3NO3/c12-11(13,14)8-3-1-7(2-4-8)10(18)15-6-5-9(16)17/h1-4H,5-6H2,(H,15,18)(H,16,17)

InChI Key

ULNYXXJKACMKHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.